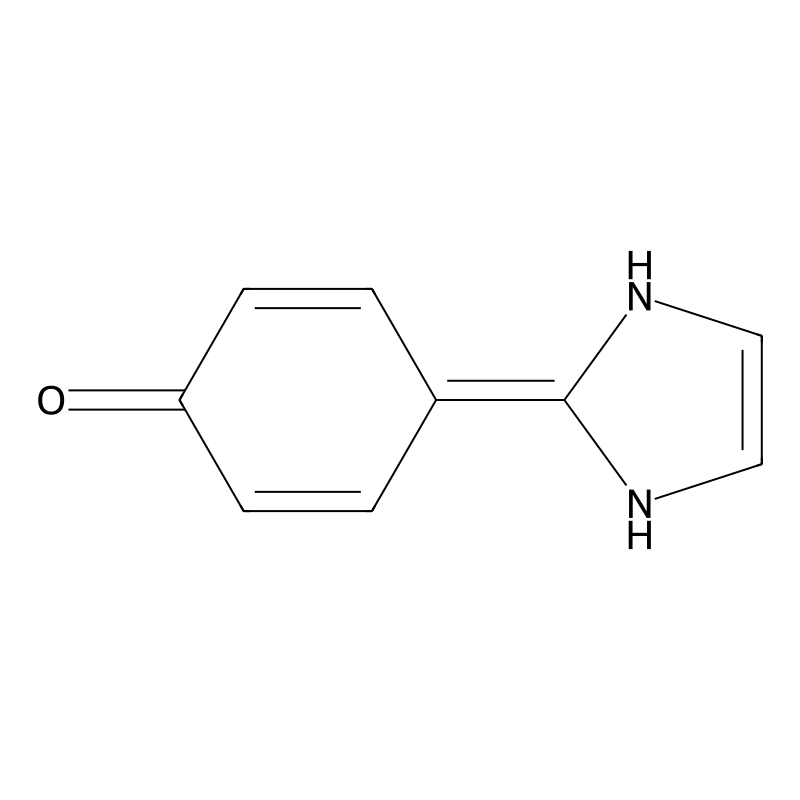

4-(1H-imidazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 4-(1H-imidazol-2-yl)phenol serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives, commonly employed in organic synthesis.

Methods of Application: The compound is characterized as a nucleophilic reagent, capable of forming covalent bonds with other molecules.

Results or Outcomes: It plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds.

Biochemistry

Scientific Field: Biochemistry

Summary of Application: 4-(1H-imidazol-2-yl)phenol finds applications in biochemistry, where it is instrumental in the creation of heterocyclic compounds, such as imidazolium salts.

Methods of Application: As an organic compound, it acts as an intermediate in the synthesis of various compounds.

Results or Outcomes: The compound has been used in the synthesis of diverse compounds, particularly imidazole derivatives.

Humidity Sensing

Scientific Field: Material Science

Summary of Application: The semiconducting properties of 4-(1H-imidazol-2-yl)phenol have been investigated as an active sensing material to fabricate surface-type humidity sensors.

Methods of Application: The compound is used in the fabrication of surface-type humidity sensors.

Results or Outcomes: The study is ongoing, and the results are yet to be published.

Therapeutic Potential

Scientific Field: Medicinal Chemistry

Summary of Application: Imidazole derivatives, including 4-(1H-imidazol-2-yl)phenol, have a broad range of therapeutic potentials. .

Methods of Application: These compounds are used in the synthesis of various drugs

Oxidative Aromatization Reactions

Summary of Application: 4-(1H-imidazol-2-yl)phenol is used as a reactant for oxidative aromatization reactions of imidazolines.

Methods of Application: The compound is used as a reactant in these reactions.

Intramolecular Nitrogen-Phosphorous Interactions

Summary of Application: 4-(1H-imidazol-2-yl)phenol is used as a reactant for studying intramolecular nitrogen-phosphorous interactions of phosphate esters.

Methods of Application: The compound is used as a reactant in these studies.

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound characterized by the presence of both an imidazole and a phenolic group. Its molecular formula is C9H8N2O, and it has a molecular weight of approximately 160.18 g/mol. The compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted by an imidazole ring at the para position. This unique structure contributes to its diverse chemical and biological properties. The compound exists as a white to off-white powder with a melting point ranging from 204 to 206 °C, and it is soluble in water and other polar solvents .

The mechanism of action for 4-(1H-imidazol-2-yl)phenol itself is not well-established. However, research on its potential as a prodrug precursor suggests it might act as a carrier molecule. Once delivered to the target site, the prodrug could release the active NSAID, allowing it to exert its anti-inflammatory effects [].

No data is currently available on the specific hazards or toxicity associated with 4-(1H-imidazol-2-yl)phenol. As with any new compound, following proper laboratory safety protocols when handling it is essential.

Limitations and Future Research Directions

Research on 4-(1H-imidazol-2-yl)phenol is in its early stages. More studies are needed to explore its:

- Detailed physical and chemical properties

- Potential biological activities beyond its use as a prodrug precursor

- Safety profile and potential toxicity

- N-arylation: This involves the reaction of 4-fluorobenzaldehyde with imidazole, leading to the synthesis of novel derivatives such as 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, which have been evaluated for phosphodiesterase inhibition and antimicrobial activities.

- Oxidation: The compound can be synthesized from 4-(1H-imidazol-1-yl)aniline through oxidation using agents such as hydrogen peroxide or sodium hypochlorite in the presence of catalysts like copper sulfate .

Research indicates that 4-(1H-imidazol-2-yl)phenol exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent: The compound shows efficacy against various microbial strains, highlighting its potential in pharmaceutical applications.

- Phosphodiesterase Inhibitor: It has been evaluated for its ability to inhibit phosphodiesterases, enzymes that play critical roles in cellular signaling pathways .

Furthermore, it produces nitric oxide, which is crucial in mediating various physiological processes including inflammation and immune responses .

The synthesis of 4-(1H-imidazol-2-yl)phenol can be achieved through several methods:

- N-Arylation Method:

- Reacting imidazole with 4-chloroaniline in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) leads to the formation of 4-(1H-imidazol-1-yl)aniline.

- This intermediate can then be oxidized to yield 4-(1H-imidazol-2-yl)phenol using oxidizing agents like hydrogen peroxide .

- Ullmann Reaction:

- Multicomponent Reactions:

4-(1H-imidazol-2-yl)phenol has several applications across various fields:

- Pharmaceuticals: Due to its antimicrobial properties and ability to inhibit phosphodiesterases, it is being explored as a potential therapeutic agent.

- Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.

- Material Science: Its unique properties make it suitable for applications in organic electronics and as a precursor for various functional materials .

Studies examining the interactions of 4-(1H-imidazol-2-yl)phenol with biological targets have revealed insights into its mechanism of action. For instance:

- Molecular docking studies suggest that this compound interacts effectively with proteins involved in inflammatory responses, potentially modulating their activity through nitric oxide production .

- Its interactions with metal complexes have also been investigated, showing enhanced properties compared to its uncoordinated form .

Several compounds share structural similarities with 4-(1H-imidazol-2-yl)phenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-imidazol-1-yl)phenol | Phenylimidazole | Exhibits different biological activity profiles; often used as an anti-inflammatory agent. |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol | Diphenylimidazole | Known for superior antioxidant properties; used in material science applications. |

| 5-methylimidazole | Simple Imidazole | Commonly found in food products; less complex but relevant for comparison due to similar reactivity patterns. |

The uniqueness of 4-(1H-imidazol-2-yl)phenol lies in its specific substitution pattern that enhances its bioactivity while maintaining solubility and stability compared to these similar compounds.